molecular formula C20H20N4O2 B2596606 N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cinnamamide CAS No. 1203446-54-1

N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cinnamamide

Cat. No. B2596606
CAS RN: 1203446-54-1
M. Wt: 348.406
InChI Key: MBDFRQCMQDRCKQ-OUKQBFOZSA-N
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Description

“N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cinnamamide” is a complex organic compound. It contains a triazole ring, which is a five-membered aromatic ring with two nitrogen atoms . Triazoles are known for their wide range of applications in medicinal chemistry, drug discovery, and more .


Synthesis Analysis

The synthesis of such compounds often involves strategies like multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The Biginelli reaction, followed by the Huisgen 1,3-dipolar cycloaddition, has been used in similar contexts .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazole ring, a phenyl group, and a cinnamamide moiety. The exact structure can be determined using techniques like NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the functional groups present in the molecule. The triazole ring, in particular, is known to participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its melting point can be determined experimentally, and its spectral properties can be analyzed using IR and NMR spectroscopy .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

The synthesis of pyrrole-3-carboxylic acid amides, like our compound, is of significant interest due to their central role in successful drugs. Notably, Atorvastatin and Sunitinib (Figure 1) contain this substructure . Our compound’s structural similarity to these drugs suggests potential applications in drug discovery and development.

!Atorvastatin and Sunitinib

Antiviral and Anticancer Activities

Heterocycles based on the 1,2,3-triazole moiety have demonstrated antiviral, antibacterial, and anticancer activities . Our compound’s unique structure may contribute to these properties. Further exploration is warranted to assess its potential as an antiviral or anticancer agent.

Bioactive Compounds with Indole Scaffold

Indole derivatives play a crucial role in drug development. Our compound’s phenylamide moiety resembles the indole nucleus, which binds to multiple receptors. Investigating its interactions and biological effects could lead to valuable derivatives .

Thiazolyl-Pyrazole Derivatives

The compound’s 4-oxo and 1,2,4-triazole functionalities align with reported bioactive compounds. Transforming it into thiazolyl-pyrazole derivatives may yield interesting pharmacological properties .

Other Potential Applications

Mechanism of Action

The mechanism of action of this compound in a biological system would depend on its specific interactions with biological targets. Triazole derivatives have been found to bind with high affinity to multiple receptors, which makes them useful in the development of new therapeutic agents .

properties

IUPAC Name

(E)-N-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-23-19(17-10-6-3-7-11-17)22-24(20(23)26)15-14-21-18(25)13-12-16-8-4-2-5-9-16/h2-13H,14-15H2,1H3,(H,21,25)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDFRQCMQDRCKQ-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN(C1=O)CCNC(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cinnamamide

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